ethyl 2-[6-(3-chloro-4-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
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Overview
Description
Ethyl 2-[6-(3-chloro-4-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core fused with an imidazole ring, and a phenyl group substituted with chlorine and methyl groups The presence of the ethyl acetate moiety further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[6-(3-chloro-4-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate typically involves a multi-step process:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of the Imidazole Ring: The imidazole ring is introduced via cyclization reactions, often using reagents like ammonium acetate and acetic acid under reflux conditions.
Substitution with Phenyl Group: The phenyl group, substituted with chlorine and methyl groups, is introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in maintaining consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where various substituents can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 2-[6-(3-chloro-4-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl 2-[6-(3-chloro-4-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Ethyl 2-[6-(3-chloro-4-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other purine derivatives, imidazole-containing compounds, and phenyl-substituted molecules.
Properties
IUPAC Name |
ethyl 2-[6-(3-chloro-4-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O4/c1-4-29-14(26)10-25-17(27)15-16(22(3)19(25)28)21-18-23(7-8-24(15)18)12-6-5-11(2)13(20)9-12/h5-6,9H,4,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQSSILZYUKVKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)C)Cl)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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